N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide typically involves the reaction of 4-methoxyphenethylamine with phosgene to form the corresponding isocyanate, which is then reacted with aniline to yield the desired oxamide. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the oxamide bond.
Industrial Production Methods
Industrial production of N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide bond can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets. The methoxyphenyl and phenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of an oxamide group.
4-methoxyphenethyl alcohol: Contains the methoxyphenyl group but lacks the oxamide structure.
Ethyl 4-methoxyphenylacetate: Similar methoxyphenyl group but with an ester linkage.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide is unique due to its specific oxamide structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-9-7-13(8-10-15)11-12-18-16(20)17(21)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHGNYORZDICJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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